

In-Depth Technical Guide: 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl
methylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2,5-Dioxopyrrolidin-1-yl methylcarbamate**, a chemical compound of interest to researchers in drug development and bioconjugation. While specific experimental data for this particular molecule is limited in publicly available literature, its structural classification as an N-hydroxysuccinimide (NHS) carbamate allows for a thorough understanding of its expected reactivity and applications. This guide will cover its chemical identity, inferred physicochemical properties based on related compounds, and detailed experimental protocols for its use in bioconjugation.

Chemical Identification

The primary identifier for **2,5-Dioxopyrrolidin-1-yl methylcarbamate** is its CAS (Chemical Abstracts Service) number, which is crucial for unambiguous identification in research and procurement.

Identifier	Value
CAS Number	18342-66-0[1][2][3]
Molecular Formula	C6H8N2O4
Molecular Weight	172.14 g/mol [3]

Synonyms

A variety of synonyms are used in literature and by chemical suppliers to refer to **2,5-Dioxopyrrolidin-1-yl methylcarbamate**. Understanding these is vital for comprehensive literature searches and sourcing.

Synonym
N-Succinimidyl N-methylcarbamate[3]
Methylcarbamic acid 2,5-dioxo-1-pyrrolidinyl ester
N-Methylcarbamic acid N-hydroxysuccinimide ester

Physicochemical Properties (Inferred)

Direct experimental data on the physicochemical properties of **2,5-Dioxopyrrolidin-1-yl methylcarbamate** is not readily available. However, data from structurally related NHS esters and carbamates can provide valuable estimates for solubility, stability, and reactivity. It is soluble in organic solvents like DMSO and DMF and slightly soluble in water[3].

Property	Compound	Value	Reference
Vapor Pressure	(2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate	0.0027 mmHg at 25°C	[4]
Boiling Point	(2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate	286.1°C at 760mmHg	[4]
Flash Point	(2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate	126.8°C	[4]
Density	(2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate	1.65 g/cm ³	[4]
LogP	(2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate	-0.26190	[4]
Molecular Weight	2,5-Dioxopyrrolidin-1-yl carbamate	158.11 g/mol	[5]
XLogP3	2,5-Dioxopyrrolidin-1-yl carbamate	-1.3	[5]

Experimental Protocols

As an NHS carbamate, **2,5-Dioxopyrrolidin-1-yl methylcarbamate** is primarily used as a reagent for coupling ligands to primary amines on proteins, peptides, and other biomolecules. [6][7] The following protocols are generalized for NHS-ester and carbamate-mediated bioconjugation and should be optimized for specific applications.

General Synthesis of N-hydroxysuccinimide Carbamates

A general method for the synthesis of NHS carbamates involves the reaction of a primary amine-containing ligand with disuccinimidyl carbonate (DSC).

Materials:

- Amine-containing ligand
- Disuccinimidyl carbonate (DSC)
- Anhydrous acetonitrile (CH₃CN)
- Triethylamine (Et₃N)

Procedure:

- Dissolve the amine-containing ligand in anhydrous acetonitrile.
- Add an equimolar amount of disuccinimidyl carbonate (DSC) to the solution.
- Add a slight excess of triethylamine (Et₃N) to the reaction mixture to act as a base.
- Stir the reaction at room temperature for several hours to overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the solvent is typically removed under reduced pressure, and the product is purified by column chromatography.

Protocol for Protein Labeling with NHS Carbamates

This protocol describes the general procedure for conjugating an NHS carbamate to a protein via its lysine residues.

Materials:

- Protein to be labeled in a suitable buffer (e.g., PBS, HEPES)
- **2,5-Dioxopyrrolidin-1-yl methylcarbamate**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

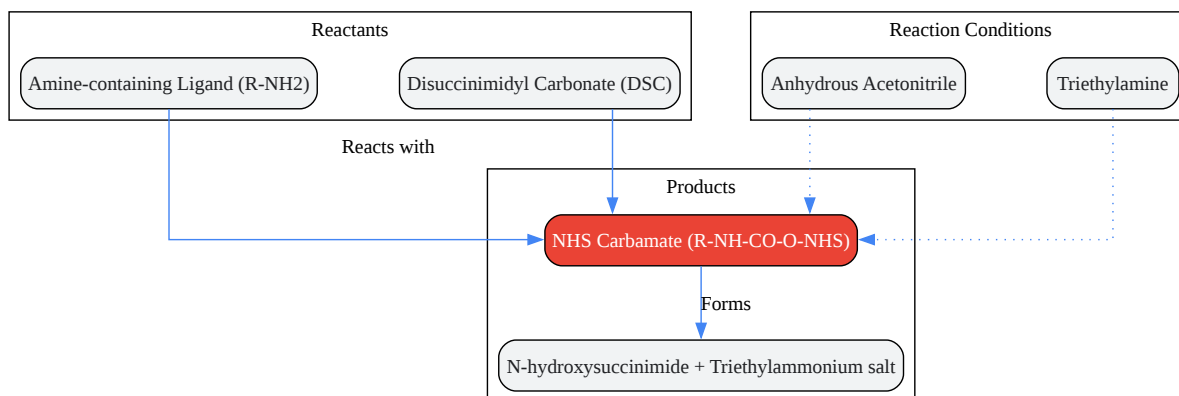
- Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
- Prepare the NHS Carbamate Solution: Immediately before use, dissolve the **2,5-Dioxopyrrolidin-1-yl methylcarbamate** in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.
- Reaction: Add a 5-20 fold molar excess of the dissolved NHS carbamate to the protein solution. The optimal ratio should be determined empirically.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
- Purification: Remove the unreacted NHS carbamate and byproducts (N-hydroxysuccinimide) by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration. The choice of method depends on the scale of the reaction and the properties of the protein conjugate.
- Characterization: Characterize the resulting conjugate using appropriate methods such as UV-Vis spectroscopy, mass spectrometry, or functional assays.

Diagrams and Workflows

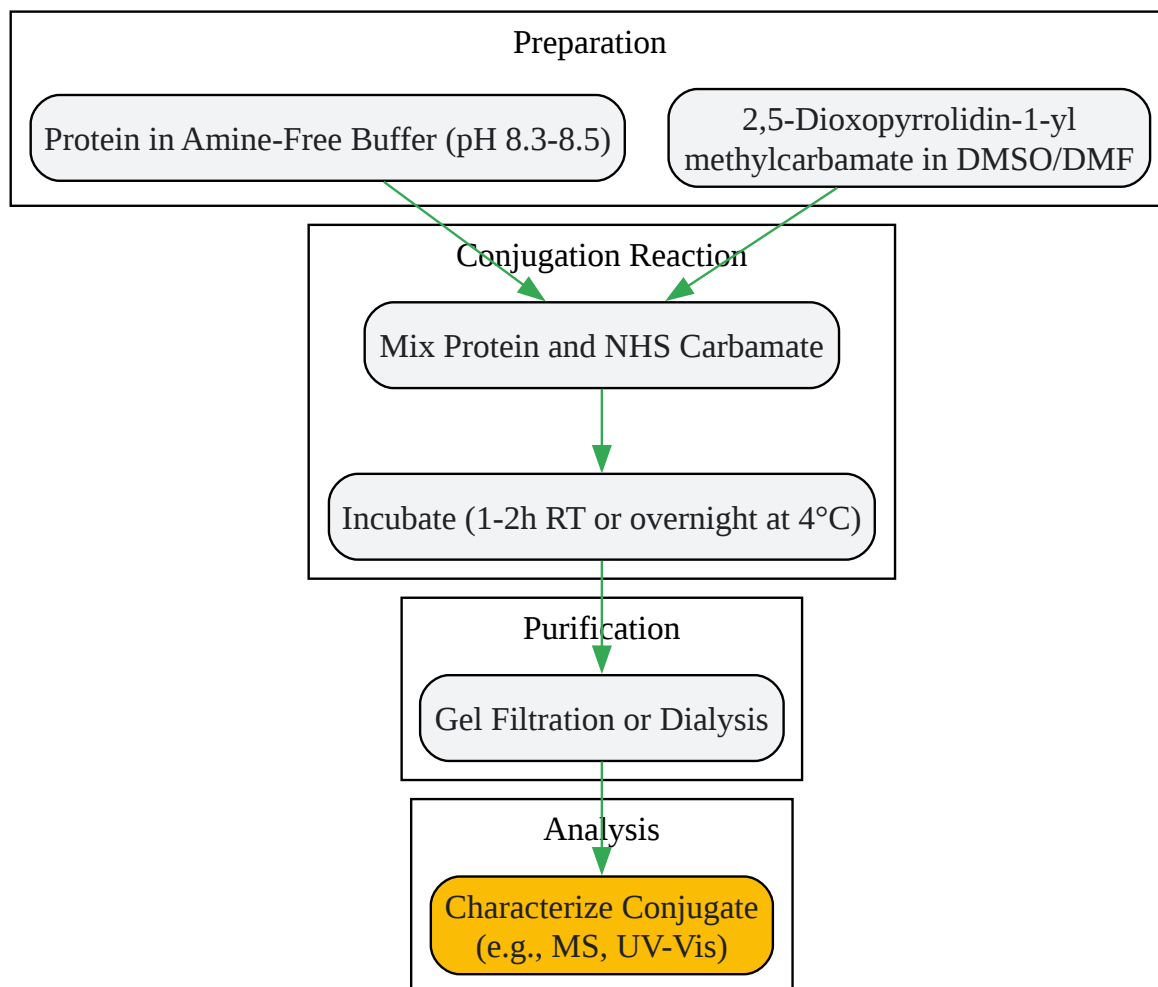
Synthesis of NHS Carbamates



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Caption: General synthesis of N-hydroxysuccinimide carbamates.

Protein Bioconjugation Workflow



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Caption: Workflow for protein labeling with NHS carbamates.

Conclusion

2,5-Dioxopyrrolidin-1-yl methylcarbamate, as an N-hydroxysuccinimide carbamate, is a valuable reagent for the covalent modification of primary amines in biological molecules. While specific data for this compound is sparse, the well-established chemistry of NHS esters and carbamates provides a solid foundation for its application in bioconjugation, particularly in the development of antibody-drug conjugates, labeled proteins for assays, and other modified biomolecules. The provided protocols and workflows serve as a starting point for researchers to

develop specific applications for this and related compounds. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of reaction conditions is recommended for achieving desired conjugation efficiencies.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2,5-Dioxopyrrolidin-1-yl methylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101197#2-5-dioxopyrrolidin-1-yl-methylcarbamate-cas-number-and-synonyms>]

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